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molecular formula C16H14N2O3 B8272841 Methyl 2-phenylaminobenzoxazol-6-acetate CAS No. 256453-85-7

Methyl 2-phenylaminobenzoxazol-6-acetate

Cat. No. B8272841
M. Wt: 282.29 g/mol
InChI Key: DPLBLJCNRIGICE-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In tetrahydrofuran (which will hereinafter be abbreviated as “THF”) (2 ml) and methanol (2 ml) was dissolved methyl 2-phenylaminobenzoxazol-6-acetate (460 mg, 1.63 mmol), followed by the addition of 1N NaOH (3.3 ml) under stirring at room temperature. After further stirring overnight at room temperature, the reaction mixture was concentrated into a small volume. The concentrate was acidified with acetic acid. The crystals thus obtained were collected by filtration, washed with water and then dried, whereby 2-phenylaminobenzoxazol-6-acetic acid (348 mg, 80%) was obtained as a pale yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.[C:3]1([NH:9][C:10]2[O:11][C:12]3[CH:18]=[C:17]([CH2:19][C:20]([O:22]C)=[O:21])[CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>O1CCCC1>[C:3]1([NH:9][C:10]2[O:11][C:12]3[CH:18]=[C:17]([CH2:19][C:20]([OH:22])=[O:21])[CH:16]=[CH:15][C:13]=3[N:14]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)OC
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further stirring overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated into a small volume
CUSTOM
Type
CUSTOM
Details
The crystals thus obtained
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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